molecular formula C20H22Cl2N2O4S B4237755 1-(2,5-dichlorophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide

1-(2,5-dichlorophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B4237755
M. Wt: 457.4 g/mol
InChI Key: ZAFNFCNPQDEPLQ-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and dichlorophenyl and ethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the sulfonylation of 2,5-dichlorophenyl with a sulfonyl chloride reagent, followed by the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the piperidinecarboxamide through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(2,5-dichlorophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2,5-dichlorophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity. The dichlorophenyl and ethoxyphenyl groups contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
  • 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-piperidinecarboxamide

Uniqueness

1-(2,5-dichlorophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and ethoxyphenyl groups, along with the piperidine ring, allows for versatile interactions in various applications, setting it apart from similar compounds.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c1-2-28-18-8-4-3-7-17(18)23-20(25)14-6-5-11-24(13-14)29(26,27)19-12-15(21)9-10-16(19)22/h3-4,7-10,12,14H,2,5-6,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFNFCNPQDEPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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